molecular formula C17H19ClN2O4S B5063104 N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 5862-28-2

N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5063104
CAS RN: 5862-28-2
M. Wt: 382.9 g/mol
InChI Key: YEADNWFXEFKQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide, also known as CM-675, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors and has been shown to have promising effects in preclinical studies.

Mechanism of Action

N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the reuptake of glycine, which is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By inhibiting GlyT1, N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide increases the availability of glycine, which enhances NMDA receptor function. This, in turn, leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a range of biochemical and physiological effects. It increases the levels of glycine in the brain, which enhances NMDA receptor function. This leads to increased synaptic plasticity, which is important for learning and memory. Additionally, N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been found to have anxiolytic and antidepressant effects, which may be related to its effects on NMDA receptor function.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, it has been shown to have promising effects in preclinical studies. However, one limitation is that its effects may vary depending on the specific animal model and experimental conditions used.

Future Directions

There are several future directions for research on N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus could be on its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its pharmacological properties. Finally, research could be conducted to explore the potential side effects and safety of N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide.

Synthesis Methods

The synthesis of N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide involves a multi-step process that starts with the reaction of 4-chloroaniline with 2-methoxybenzylamine to form N~1~-(4-chlorophenyl)-N~2~-(2-methoxybenzyl)ethane-1,2-diamine. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-(4-chlorophenyl)-N~2~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)ethane-1,2-diamine. Finally, this compound is treated with glycine to form N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide.

Scientific Research Applications

N~2~-(4-chlorophenyl)-N~1~-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in preclinical studies.

properties

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-24-16-6-4-3-5-13(16)11-19-17(21)12-20(25(2,22)23)15-9-7-14(18)8-10-15/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEADNWFXEFKQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386820
Record name 2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide

CAS RN

5862-28-2
Record name 2-(4-chloro-N-methylsulfonylanilino)-N-[(2-methoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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